![molecular formula C12H21NO3 B1652224 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 1408075-82-0](/img/structure/B1652224.png)
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
Overview
Description
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of tropane, a bicyclic organic compound that is commonly found in plants of the nightshade family. The unique structure of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane makes it a promising candidate for the development of new drugs that target specific biological pathways.
Scientific Research Applications
Catalysis and Organic Synthesis
One notable application is in the realm of catalysis and organic synthesis, where such bicyclic compounds play a crucial role. The synthesis of chiral oxazaphospholidine-borane complexes, for instance, demonstrates the utility of related bicyclic structures in enantioselective catalysis, particularly in the borane reduction of ketones (Brunel et al., 1994). This process is fundamental for producing chiral alcohols, which are valuable in pharmaceutical synthesis.
Natural Product Synthesis
The synthesis of natural products often requires complex bicyclic scaffolds similar to 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane. For example, the desymmetrization approach via ring-closing metathesis to generate 6,8-dioxabicyclo[3.2.1]octanes is a new route for synthesizing brevicomin, a family of natural products (Burke et al., 1999). These methodologies highlight the versatility of bicyclic structures in synthesizing complex molecules with potential biological activities.
Structural and Conformational Studies
Bicyclic compounds like 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane also find applications in structural and conformational studies. Research on esters derived from similar bicyclic structures has provided insights into their stereochemistry and potential interactions with biological targets. For instance, the study of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid helps understand the preferred conformational states and their implications for drug design (Diez et al., 1991).
Mechanism of Action
Target of Action
The primary target of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is the family of tropane alkaloids . Tropane alkaloids are a group of secondary metabolites produced by numerous plant species . They are characterized by containing the 8-azabicyclo[3.2.1]octane core in their structure .
Mode of Action
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane interacts with its targets by being a key synthetic intermediate in the construction of the 8-azabicyclo[3.2.1]octane scaffold . This interaction results in the formation of the bicyclic scaffold, which is central to the structure of tropane alkaloids .
Biochemical Pathways
The biochemical pathways affected by 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane are those involved in the synthesis of tropane alkaloids . The compound plays a crucial role in these pathways by providing the 8-azabicyclo[3.2.1]octane scaffold, which is a key structural component of tropane alkaloids .
Result of Action
The result of the action of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is the production of tropane alkaloids, which display a wide array of interesting biological activities . These compounds have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .
properties
IUPAC Name |
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQURHPMOOMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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